molecular formula C8H15NO B13453920 3-(Aminomethyl)cycloheptan-1-one

3-(Aminomethyl)cycloheptan-1-one

Cat. No.: B13453920
M. Wt: 141.21 g/mol
InChI Key: AWTXJJKPONAGMD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cycloheptan-1-one is an organic compound that features a seven-membered cycloalkane ring with an aminomethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with formaldehyde and ammonia, leading to the formation of the aminomethyl group. This reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: Lacks the aminomethyl group, making it less versatile in certain reactions.

    3-(Aminomethyl)cyclohexan-1-one: Has a six-membered ring, which affects its chemical properties and reactivity.

    3-(Aminomethyl)cyclooctan-1-one: Features an eight-membered ring, leading to different steric and electronic effects.

Uniqueness

3-(Aminomethyl)cycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(aminomethyl)cycloheptan-1-one

InChI

InChI=1S/C8H15NO/c9-6-7-3-1-2-4-8(10)5-7/h7H,1-6,9H2

InChI Key

AWTXJJKPONAGMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC(C1)CN

Origin of Product

United States

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